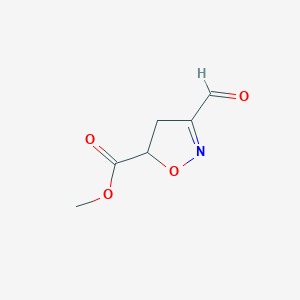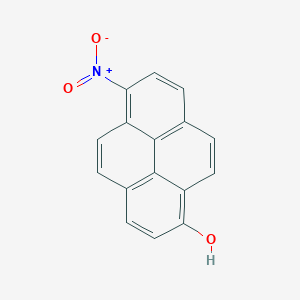
1-Pyrenol, 6-nitro-
Vue d'ensemble
Description
“1-Pyrenol, 6-nitro-” is a chemical compound with the molecular formula C16H9NO3 . It is also known by other names such as 6-nitropyren-1-ol, 1-Nitropyren-6-ol, and 1-Nitropyrene-6-ol . The molecular weight of this compound is 263.25 g/mol .
Synthesis Analysis
The synthesis of substituted pyrenes, such as “1-Pyrenol, 6-nitro-”, often involves indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of “1-Pyrenol, 6-nitro-” is characterized by a pyrene nucleus with a nitro group (-NO2) attached at the 6th position and a hydroxyl group (-OH) at the 1st position . The InChI string representation of its structure isInChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13 (17 (19)20)7-3-9-2-6-12 (14)16 (10)15 (9)11/h1-8,18H . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyrenol, 6-nitro-” include a molecular weight of 263.25 g/mol, a computed XLogP3-AA of 4.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0, an exact mass of 263.058243149 g/mol, a topological polar surface area of 66 Ų, a heavy atom count of 20, and a formal charge of 0 .Applications De Recherche Scientifique
Environmental Monitoring
6-Nitropyren-1-ol is a nitropolycyclic aromatic hydrocarbon (NPAH) that can be used as a marker for environmental pollution, particularly in urban atmospheric studies. It’s often analyzed to understand long-term trends in air pollution and the effectiveness of regulatory measures .
Biomarker of Exposure
This compound serves as a urinary hydroxylated metabolite and is used as a biomarker to assess human exposure to polycyclic aromatic hydrocarbons (PAHs). It helps in evaluating the health risks associated with PAHs, which are common pollutants resulting from incomplete combustion processes .
Toxicological Research
In toxicology, 6-nitropyren-1-ol is utilized to study the effects of air pollutants on human health. It’s particularly useful in multimodal imaging-based toxicity evaluations, where researchers assess the impact of NPAHs on human airway organoids .
Chemical Synthesis
The compound is also significant in the field of chemical synthesis. It can be used as a building block for creating various pyrene derivatives, which are valuable in materials science, supramolecular chemistry, and biological applications due to their photophysical and electronic properties .
Analytical Chemistry
In analytical chemistry, 6-nitropyren-1-ol is employed in the development of sensitive detection methods for NPAHs. Its unique fluorescence characteristics make it an excellent candidate for high-performance liquid chromatography with fluorescence detection .
Pharmaceutical Research
Researchers use 6-nitropyren-1-ol in pharmaceutical studies to explore the interactions between PAHs and biological systems. Understanding these interactions is crucial for developing drugs that can mitigate the harmful effects of PAH exposure .
Material Science
Due to its extended rigid structure and photophysical properties, 6-nitropyren-1-ol is explored in material science for creating novel materials with specific electronic characteristics, which can be applied in the development of advanced electronic devices .
Supramolecular Chemistry
In supramolecular chemistry, this compound is investigated for its potential to form complex structures with other molecules. These structures can have applications in creating new types of sensors, catalysts, and molecular machines .
Orientations Futures
Future research directions could involve exploring the potential applications of “1-Pyrenol, 6-nitro-” in materials, supramolecular and biological chemistry, given the valuable properties of its pyrene nucleus . Further studies could also focus on developing more efficient synthesis methods and investigating its safety and hazard profile.
Propriétés
IUPAC Name |
6-nitropyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13(17(19)20)7-3-9-2-6-12(14)16(10)15(9)11/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVZUIFIVMZYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912987 | |
| Record name | 6-Nitropyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenol, 6-nitro- | |
CAS RN |
1767-28-8, 92997-50-7 | |
| Record name | 6-Hydroxy-1-nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropyrene-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyren-1-ol, 6(or 8)-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092997507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitropyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NITROPYRENE-6-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8PM9YHGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





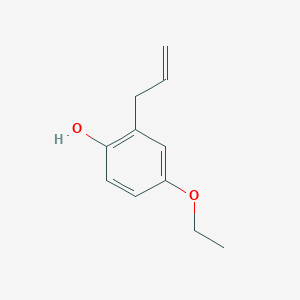
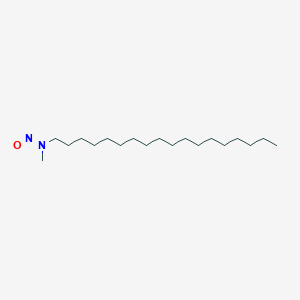
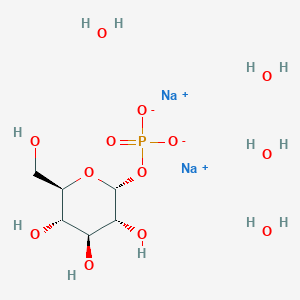







![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
